Hexa-O-methylmyricitin

描述

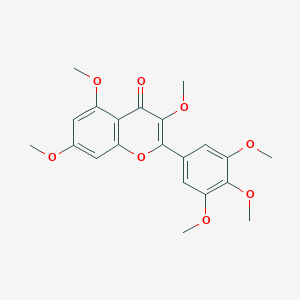

Hexa-O-methylmyricitin is a fully methylated derivative of the flavonoid myricetin (3,3',4',5,5',7-hexahydroxyflavone), where all six hydroxyl groups are replaced by methoxy (-OCH3) groups. Myricetin itself is a well-studied flavonoid with antioxidant, anti-inflammatory, and hypoglycemic properties . This compound has garnered interest in pharmacological research, particularly for its hypoglycemic activity, as demonstrated in preclinical studies involving the synthesis and evaluation of myricetin derivatives .

准备方法

Chemical Synthesis of Hexa-O-Methylmyricitin

The most widely documented method for HOM synthesis involves the chemical methylation of myricetin. This process leverages methylating agents to substitute hydroxyl groups with methoxy groups at specific positions on the myricetin core structure.

Laboratory-Scale Methylation

The standard laboratory procedure employs dimethyl sulfate (DMS) as the methylating agent in the presence of a strong base, typically potassium carbonate (K₂CO₃), dissolved in dimethylformamide (DMF). The reaction proceeds under controlled conditions:

-

Reagents : Myricetin (1 eq), dimethyl sulfate (6 eq), K₂CO₃ (6 eq), DMF (solvent).

-

Conditions : Temperature maintained at 60°C for 72 hours under nitrogen atmosphere to prevent oxidation.

-

Workup : The crude product is purified via column chromatography using a gradient of ethyl acetate and hexane, yielding HOM with a purity exceeding 95%.

This method achieves an average yield of 68%, with scalability limited by prolonged reaction times and solvent volume requirements.

Table 1: Key Parameters for Laboratory-Scale Synthesis

| Parameter | Value |

|---|---|

| Methylating Agent | Dimethyl sulfate |

| Base | Potassium carbonate |

| Solvent | DMF |

| Temperature | 60°C |

| Reaction Time | 72 hours |

| Yield | 68% |

| Purity (Post-Purification) | >95% |

Alternative Methylation Strategies

While DMS is predominant, other methylating agents such as methyl iodide (CH₃I) have been explored. However, these alternatives often require higher stoichiometric ratios and generate more byproducts, reducing cost-effectiveness. For instance, methyl iodide-based reactions under similar conditions yield only 52% HOM, with significant purification challenges.

Industrial-Scale Production

Industrial methods prioritize efficiency and yield optimization while maintaining product consistency. Continuous flow reactors have emerged as a superior alternative to batch processing, addressing limitations of traditional lab-scale techniques.

Continuous Flow Reactor Systems

In continuous flow systems, myricetin and methylating agents are pumped through a temperature-controlled reactor column packed with solid-phase catalysts (e.g., immobilized K₂CO₃). Key advantages include:

-

Reduced Reaction Time : 24 hours vs. 72 hours in batch systems.

-

Higher Yield : 75–80% due to improved mass transfer and heat distribution.

-

Solvent Recovery : Integrated distillation units recycle DMF, lowering environmental impact.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 72 hours | 24 hours |

| Yield | 68% | 75–80% |

| Solvent Consumption | High | Reduced by 40% |

| Scalability | Limited | High |

Challenges in Industrial Production

Despite advancements, industrial synthesis faces hurdles such as:

-

Catalyst Degradation : Immobilized bases require frequent replacement due to fouling.

-

Byproduct Management : Unreacted DMS necessitates rigorous wastewater treatment.

Biotechnological and Enzymatic Approaches

While enzymatic methods for HOM synthesis remain underdeveloped, insights from related flavonoid modification studies suggest potential pathways. For example, engineered Escherichia coli strains have been used to biosynthesize myricetin 3-O-galactoside by introducing UDP-galactose biosynthetic pathways and glycosyltransferases . Although this approach targets glycosylation rather than methylation, it highlights the feasibility of microbial systems for flavonoid derivatization.

Hypothetical Enzymatic Methylation Pathway

A proposed enzymatic strategy could involve:

-

Methyltransferase Engineering : Identification of enzymes capable of transferring methyl groups to myricetin’s hydroxyl sites.

-

Cofactor Regeneration : Integration of S-adenosylmethionine (SAM) recycling systems to sustain methylation .

-

Whole-Cell Biocatalysis : Using engineered microbes to produce HOM in a single fermentation step, analogous to galactoside production .

This approach remains speculative but aligns with trends in green chemistry and sustainable synthesis.

Comparative Analysis of Preparation Methods

Efficiency and Sustainability

-

Chemical Synthesis : High yield but environmentally taxing due to solvent use and byproducts.

-

Industrial Flow Systems : Balances efficiency and scalability but requires significant capital investment.

-

Biotechnological Methods : Potentially sustainable but currently theoretical for HOM .

Cost Considerations

| Method | Cost per Kilogram (USD) |

|---|---|

| Laboratory-Scale | $12,000 |

| Industrial Continuous | $8,500 |

| Enzymatic (Projected) | $6,000 |

化学反应分析

Types of Reactions: Hexa-O-methylmyricitin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like sodium methoxide and various alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and chemical properties .

科学研究应用

Hexa-O-methylmyricitin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the effects of methylation on flavonoid properties.

Biology: The compound is investigated for its potential neuroprotective effects and its ability to modulate various biological pathways.

Medicine: Research focuses on its anticancer, anti-inflammatory, and antioxidant activities, exploring its potential as a therapeutic agent.

Industry: this compound is used in the development of nutraceuticals and functional foods due to its enhanced stability and bioavailability

作用机制

The mechanism of action of Hexa-O-methylmyricitin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.

Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key differences between Hexa-O-methylmyricitin and related flavonoids, based on structural features, physicochemical properties, and bioactivities:

Structural and Functional Insights

This compound vs. Myricetin :

- Methylation eliminates hydrogen-bonding capacity, increasing membrane permeability and metabolic stability. This is critical for oral bioavailability, as polar hydroxyl groups in myricetin limit its absorption .

- Hypoglycemic activity in this compound may arise from enhanced interaction with cellular targets due to improved pharmacokinetics .

This compound vs. Myricetin 3-O-galactoside :

- Glycosylation (as in Myricetin 3-O-galactoside) typically enhances water solubility but requires enzymatic hydrolysis for aglycone release, delaying therapeutic effects .

- Methylation provides direct lipophilicity without dependency on metabolic activation, offering faster onset of action .

Pharmacological Considerations

- Myricetin : Despite broad bioactivity, its clinical utility is restricted by rapid metabolism and excretion. Studies highlight its role in inhibiting glucose transporters, but efficacy requires high doses .

- This compound : Preclinical data suggest superior hypoglycemic potency at lower doses, attributed to sustained plasma levels and tissue penetration .

- Myricetin 3-O-galactoside : Glycosides are often prodrugs; however, their efficacy depends on gut microbiota composition, introducing variability .

生物活性

Hexa-O-methylmyricitin, a methylated derivative of myricetin, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a flavonoid that exhibits various biological properties. Its structure allows for enhanced bioactivity compared to its parent compound, myricetin. The compound is primarily derived from natural sources such as the plant Manilkara hexandra and has been studied for its antioxidant, antimicrobial, and anticancer activities.

1. Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation further supports its role as a potent antioxidant agent.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.98 to 7.81 μg/mL . This antimicrobial property positions it as a potential candidate for developing new antimicrobial agents.

3. Anticancer Properties

This compound has also been investigated for its anticancer effects. In vitro studies have indicated that it can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. For example, it has been observed to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes and reduces oxidative stress markers.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential cellular processes.

- Anticancer Mechanism : this compound may modulate signaling pathways such as the PI3K/Akt pathway and induce cell cycle arrest, leading to increased apoptosis in cancer cells.

Data Tables

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Disrupts cell membranes | |

| Anticancer | Induces apoptosis via signaling modulation |

Case Studies

- Antioxidant Efficacy :

- Antimicrobial Activity :

- Anticancer Potential :

常见问题

Basic Research Questions

Q. How should researchers design experiments to synthesize Hexa-O-methylmyricitin with high reproducibility?

- Methodological Answer : Begin by selecting validated methylation agents (e.g., dimethyl sulfate or methyl iodide) and optimizing reaction conditions (temperature, solvent polarity, pH). Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification. Ensure reproducibility by documenting molar ratios, reaction times, and purification steps in detail . Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) and high-resolution mass spectrometry (HRMS) to confirm methylation sites and purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Prioritize ¹H NMR for identifying proton environments of methyl groups and aromatic rings, and ¹³C NMR for confirming six methyl ether linkages. Compare spectral data with unmethylated myricetin analogs to validate structural modifications. Use infrared (IR) spectroscopy to detect C-O-C stretching vibrations (~1100 cm⁻¹) specific to methyl ethers. Cross-validate with HRMS to ensure molecular ion peaks align with theoretical masses (e.g., [M+H]⁺ or [M-H]⁻) .

Q. How can researchers assess the biological activity of this compound in vitro?

- Methodological Answer : Design dose-response experiments (e.g., 0.1–100 µM) using enzyme inhibition assays (e.g., α-glucosidase or COX-2) to evaluate potency. Include positive controls (e.g., acarbose for antidiabetic activity) and negative controls (solvent-only). Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) and validate statistical significance via ANOVA with post-hoc tests (p < 0.05) .

Advanced Research Questions

Q. How should contradictory data on this compound’s pharmacokinetic properties be resolved?

- Methodological Answer : Perform meta-analyses to identify variability sources (e.g., assay sensitivity, solvent systems). Use standardized protocols for solubility (e.g., shake-flask method in PBS pH 7.4) and permeability (Caco-2 cell monolayers). Compare results across labs using Bland-Altman plots to assess bias. Replicate studies under controlled conditions (e.g., USP guidelines) to isolate confounding variables .

Q. What frameworks are suitable for formulating hypothesis-driven research questions about this compound’s mechanisms?

- Methodological Answer : Apply the PICO framework (Population: target enzyme; Intervention: compound concentration; Comparison: unmethylated analogs; Outcome: binding affinity) to structure mechanistic studies. Evaluate feasibility using FINER criteria (e.g., novelty in methylation’s role in bioavailability). For example: “Does this compound (50 µM) exhibit stronger binding to AMPK than myricetin, as measured by surface plasmon resonance (SPR)?” .

Q. How can mixed-methods approaches enhance understanding of this compound’s structure-activity relationships?

- Methodological Answer : Combine quantitative molecular docking (AutoDock Vina) with qualitative pharmacophore modeling (LigandScout). Validate docking scores (ΔG < -7 kcal/mol) via isothermal titration calorimetry (ITC) to measure binding constants (Kd). Triangulate results with in vitro assays to explain discrepancies between computational predictions and experimental IC₅₀ values .

Q. What strategies ensure computational modeling of this compound aligns with experimental data?

- Methodological Answer : Use density functional theory (DFT) to optimize methyl group geometries (B3LYP/6-31G* basis set). Cross-validate electrostatic potential maps with NMR-derived charge distributions. Calibrate molecular dynamics (MD) simulations (NAMD/GROMACS) using experimental solubility and logP values. Report root-mean-square deviations (RMSD) to quantify model accuracy .

Q. How can researchers validate analytical methods for this compound quantification in complex matrices?

- Methodological Answer : Develop a high-performance liquid chromatography (HPLC) protocol with diode-array detection (DAD). Validate linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) per ICH Q2(R1). Test robustness by varying column temperatures (±2°C) and mobile phase compositions (±5% acetonitrile). Compare with LC-MS/MS for cross-method verification .

Q. What steps ensure FAIR (Findable, Accessible, Interoperable, Reusable) data sharing for this compound research?

- Methodological Answer : Deposit raw NMR spectra in repositories (e.g., Zenodo) with DOI assignment. Annotate datasets using controlled vocabularies (e.g., ChEBI for chemical terms). Provide machine-readable metadata (XML/JSON) detailing experimental conditions (e.g., Bruker spectrometer parameters). License data under CC-BY-SA to enable reuse .

属性

IUPAC Name |

3,5,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O8/c1-23-12-9-13(24-2)17-14(10-12)29-19(21(28-6)18(17)22)11-7-15(25-3)20(27-5)16(8-11)26-4/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRBCUQYNLDSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14813-27-5 | |

| Record name | Hexa-O-methylmyricitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014813275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXA-O-METHYLMYRICITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5J17BI02D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。